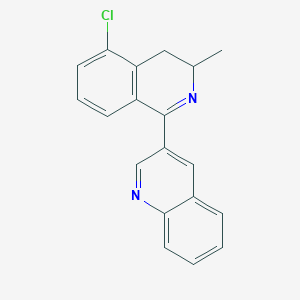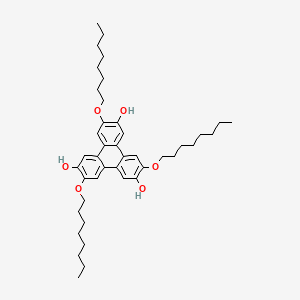![molecular formula C21H27NO B12615205 7-[Benzyl(methyl)amino]-1-phenylheptan-3-one CAS No. 918648-49-4](/img/structure/B12615205.png)
7-[Benzyl(methyl)amino]-1-phenylheptan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[Benzyl(methyl)amino]-1-phenylheptan-3-one is an organic compound that belongs to the class of substituted phenethylamines This compound is characterized by the presence of a benzyl group, a methylamino group, and a phenyl group attached to a heptanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[Benzyl(methyl)amino]-1-phenylheptan-3-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where benzyl chloride reacts with methylamine in the presence of an aluminum chloride catalyst to form benzyl(methyl)amine. This intermediate is then reacted with 1-phenylheptan-3-one under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-[Benzyl(methyl)amino]-1-phenylheptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl and methylamino groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl(methyl)amino-phenylheptanoic acid.
Reduction: Formation of 7-[Benzyl(methyl)amino]-1-phenylheptanol.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
7-[Benzyl(methyl)amino]-1-phenylheptan-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a nootropic agent.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The exact mechanism of action of 7-[Benzyl(methyl)amino]-1-phenylheptan-3-one is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: A related compound with a similar structure but different functional groups.
PRL-8-53: A nootropic compound with a similar phenethylamine backbone.
Benzyl(methyl)amine: A simpler compound with only the benzyl and methylamino groups.
Uniqueness
7-[Benzyl(methyl)amino]-1-phenylheptan-3-one is unique due to its specific combination of functional groups and its heptanone backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
918648-49-4 |
|---|---|
Molecular Formula |
C21H27NO |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
7-[benzyl(methyl)amino]-1-phenylheptan-3-one |
InChI |
InChI=1S/C21H27NO/c1-22(18-20-12-6-3-7-13-20)17-9-8-14-21(23)16-15-19-10-4-2-5-11-19/h2-7,10-13H,8-9,14-18H2,1H3 |
InChI Key |
JROKIGKXWLUYBT-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCC(=O)CCC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine](/img/structure/B12615125.png)
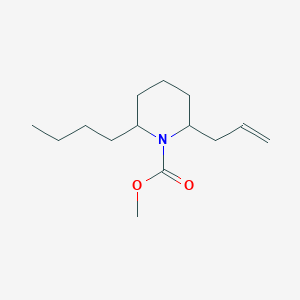
![N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide](/img/structure/B12615132.png)
![2-Methyl-5-[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12615142.png)
![9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B12615145.png)
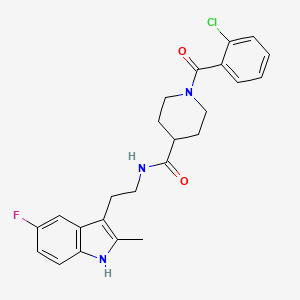
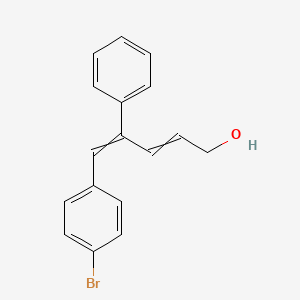
![{4-Methyl-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol](/img/structure/B12615165.png)
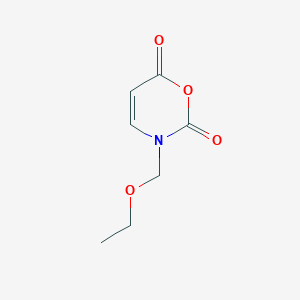
![4-{2-[4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl]ethoxy}benzonitrile](/img/structure/B12615175.png)

![(11S,12R,16S)-14-(4-methylphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12615192.png)
